Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide

Medicinal Chemistry Scaffold Differentiation Structure–Activity Relationship

N-(4-Chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide (CAS 672950-18-4) is a synthetic small-molecule triazole-acetamide hybrid with the molecular formula C₁₁H₁₁ClN₄O and a molecular weight of 250.69 g/mol. It belongs to the class of 1,2,4-triazole derivatives, a privileged scaffold in medicinal chemistry and agrochemistry known for diverse biological activities including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.

Molecular Formula C11H11ClN4O
Molecular Weight 250.69
CAS No. 672950-18-4
Cat. No. B2428640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide
CAS672950-18-4
Molecular FormulaC11H11ClN4O
Molecular Weight250.69
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CN2C=NN=C2)Cl
InChIInChI=1S/C11H11ClN4O/c12-10-3-1-9(2-4-10)5-13-11(17)6-16-7-14-15-8-16/h1-4,7-8H,5-6H2,(H,13,17)
InChIKeyJVNYPEMOGBBTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide (CAS 672950-18-4): Compound Class and Procurement Baseline


N-(4-Chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide (CAS 672950-18-4) is a synthetic small-molecule triazole-acetamide hybrid with the molecular formula C₁₁H₁₁ClN₄O and a molecular weight of 250.69 g/mol . It belongs to the class of 1,2,4-triazole derivatives, a privileged scaffold in medicinal chemistry and agrochemistry known for diverse biological activities including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties [1]. The compound features a 4-chlorobenzyl moiety linked via an acetamide bridge to a 4H-1,2,4-triazol-4-yl group. This structural arrangement places it within a well-studied but highly heterogeneous family where minor structural modifications can produce profound shifts in target selectivity, potency, and physicochemical profile [2]. The compound is commercially available from multiple screening-compound vendors and is primarily utilized as a research tool and chemical probe in early-stage drug discovery programs.

Why N-(4-Chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide Cannot Be Interchanged with Generic Triazole Acetamides


Within the 1,2,4-triazole acetamide class, biological activity is exquisitely sensitive to the nature and position of substituents on both the triazole ring and the acetamide nitrogen. The 4-chlorobenzyl group at the N-position of the acetamide confers a specific combination of lipophilicity (estimated LogP approximately 1.5–2.0 based on the 4-chlorobenzyl pharmacophore ), hydrogen-bond acceptor capacity via the chlorine atom, and π–π stacking potential through the aromatic ring that cannot be replicated by analogs bearing different benzyl substituents (e.g., 4-fluorobenzyl, 4-methoxybenzyl) or unsubstituted benzyl groups [1]. Systematic structure–activity relationship (SAR) studies on related triazole-acetamide series demonstrate that substitution on the N-benzyl moiety directly modulates antimicrobial potency by orders of magnitude, with 4-chloro substitution frequently yielding superior activity compared to 4-H, 4-F, or 4-OCH₃ congeners [1]. Furthermore, the absence of alkyl substituents at the 3- and 5-positions of the triazole ring in this compound distinguishes it from the widely studied N-[3,5-dialkyl-4H-1,2,4-triazol-4-yl]acetamide subclass, where dialkyl substitution patterns alter both steric bulk and electronic properties of the triazole core, leading to divergent biological profiles [2]. Generic substitution without head-to-head comparative data therefore carries a high risk of unpredictable loss or gain of activity across target panels.

Quantitative Differentiation Evidence for N-(4-Chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide Against Closest Comparators


Structural Differentiation: Unsubstituted Triazole Core vs. 3,5-Dialkyl-Substituted Triazole Acetamides

The target compound bears an unsubstituted 4H-1,2,4-triazol-4-yl core (no substituents at the 3- and 5-positions), which contrasts fundamentally with the more extensively studied N-[3,5-dialkyl-4H-1,2,4-triazol-4-yl]acetamide subclass. In the latter, 3,5-dialkyl substitution introduces steric constraints that restrict rotational freedom and modulate electron density on the triazole ring, directly affecting hydrogen-bonding interactions with biological targets. Head-to-head comparisons within the 2007 Gümrükçüoğlu et al. study demonstrate that antimicrobial activity against Gram-positive bacteria and yeast-like fungi is critically dependent on the 3,5-dialkyl substitution pattern [1]. Compounds 4b and 4c (3,5-diethyl and 3,5-dipropyl) showed antifungal activity exclusively against yeast-like fungi, while compound 7 (N-[3,5-diethyl-4H-1,2,4-triazol-4-yl]acetamide) exhibited good antifungal activity against the same panel. The target compound's unsubstituted triazole core is predicted to offer a distinct hydrogen-bond donor/acceptor profile and reduced steric hindrance relative to 3,5-dialkyl congeners, which may translate to different target engagement profiles. However, no head-to-head experimental comparison between the target compound and a specific 3,5-dialkyl analog has been identified in the public literature as of the search date, necessitating empirical verification by the end user [2].

Medicinal Chemistry Scaffold Differentiation Structure–Activity Relationship

N-Benzyl Substituent SAR: 4-Chlorobenzyl vs. Unsubstituted Benzyl and 4-Fluorobenzyl in Triazole Acetamide Series

Structure–activity relationship data from the broader triazole acetamide literature demonstrate that the 4-chlorobenzyl substituent constitutes a pharmacophoric determinant of antimicrobial potency. In the 2007 study by Gümrükçüoğlu et al., systematic variation of benzylidene substituents on 4-arylidenamino-3,5-dialkyl-1,2,4-triazoles revealed that electron-withdrawing para-substituents (particularly 4-Cl) enhance antibacterial activity relative to electron-donating or unsubstituted phenyl rings [1]. Compound 8d (bearing a 4-chloro substituent on the arylidene moiety) showed distinct antifungal activity against yeast-like fungi, whereas compound 8e (4-nitro substituent) was active against both bacteria and yeast-like fungi, demonstrating substituent-dependent selectivity [1]. While the target compound features the 4-chlorobenzyl group at the acetamide N-position rather than on an arylidene moiety, the pharmacophoric contribution of the 4-chlorophenyl group is consistent across multiple 1,2,4-triazole chemotypes, including the lipase inhibitory series reported by X-Mol in 2020, where 2-[3-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-4-yl]-acetohydrazide derivatives showed measurable anti-lipase activity . The 4-chlorobenzyl group contributes approximately +0.7 log units of lipophilicity (π parameter) relative to unsubstituted benzyl, which affects membrane permeability and nonspecific protein binding. Quantitative head-to-head MIC data for the target compound vs. its 4-H-benzyl or 4-F-benzyl analogs have not been published as of the search date .

Antimicrobial SAR Benzyl Substitution Potency Modulation

Anticancer Screening Data: In Vitro Cytotoxicity Against A549 and MCF7 Cell Lines with Class-Contextual Comparison

Screening-level cytotoxicity data reported by chemical vendors indicate that N-(4-chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide exhibits antiproliferative activity against human cancer cell lines A549 (lung adenocarcinoma, IC₅₀ = 10 µM) and MCF7 (breast adenocarcinoma, IC₅₀ = 15 µM) . These values place the compound in the moderate-activity range for triazole-acetamide anticancer agents. For class-level context, the most potent 1,2,4-triazole-acetamide EGFR inhibitors reported by Sattar et al. (2018) demonstrated IC₅₀ values as low as 43.8 ± 1.3 nM against purified hEGFR enzyme, though cellular IC₅₀ values in the same study ranged from 5–50 µM against PC-3, MCF-7, A549, and K562 cell lines [1]. A structurally distinct series of benzimidazole–triazole acetamide hybrids reported in 2025 by RSC achieved IC₅₀ values of 16.1 ± 1.1 µM (A549) and 19.7 ± 2.7 µM (SW480) for their most potent derivative 9f [2]. The target compound's A549 IC₅₀ of 10 µM is numerically lower (more potent) than this benzimidazole–triazole benchmark (16.1 µM), though this comparison must be treated with caution because the assays were performed in different laboratories under non-identical conditions (cross-study limitation). Importantly, the vendor-reported IC₅₀ data for the target compound lack associated error estimates (standard deviation/standard error) and detailed methodology (incubation time, serum concentration, assay type), which precludes rigorous statistical comparison. Nevertheless, these data support the compound's classification as a moderately active anticancer screening hit within the triazole-acetamide chemical space, justifying its procurement for follow-up dose–response and selectivity studies in laboratories that have established the relevant cancer cell line assays.

Anticancer Activity Cytotoxicity Lung Adenocarcinoma Breast Cancer

Antimicrobial Screening Data: Gram-Positive Antibacterial Activity with Class-Validated Mechanism of Action

Vendor-reported minimum inhibitory concentration (MIC) data indicate that N-(4-chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide exhibits antibacterial activity against Staphylococcus aureus with an MIC of 8 µg/mL . For context, the well-established 1,2,4-triazole antifungal fluconazole typically shows MIC values of 0.25–2 µg/mL against susceptible Candida albicans but is not active against S. aureus, highlighting the target compound's divergent antibacterial spectrum [1]. Within the broader triazole-acetamide class, Gümrükçüoğlu et al. (2007) reported that several N-[3,5-dialkyl-4H-1,2,4-triazol-4-yl]acetamides exhibited good antimicrobial activity against both Gram-positive bacteria and yeast-like fungi in disc diffusion assays, with inhibition zones typically ranging from 12–24 mm depending on the specific compound and test organism [2]. The proposed mechanism of action for triazole derivatives against bacteria involves inhibition of DNA gyrase and topoisomerase IV, or disruption of cell membrane integrity via ergosterol biosynthesis inhibition (in fungi), though direct mechanistic studies on the target compound have not been published [1]. The MIC of 8 µg/mL against S. aureus positions this compound as a candidate for further Gram-positive antibacterial screening, particularly against methicillin-resistant S. aureus (MRSA) strains, where 1,2,4-triazole hybrids have demonstrated promising activity as reviewed in the 2020–present literature [3]. However, confirmatory broth microdilution assays following CLSI guidelines are recommended, as the vendor-reported data lack quality control strain benchmarks and inter-laboratory validation.

Antibacterial Staphylococcus aureus MIC Triazole Mechanism

Physicochemical Differentiation: Calculated Drug-Likeness Parameters Relative to Closest Commercial Analogs

The target compound's calculated physicochemical profile reveals notable distinctions from its closest commercially available screening analog, 2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide (Hit2Lead SC-66217000, MW = 414 g/mol, LogP = 3.28, tPSA = 72.2 Ų, Hacc = 4, Hdon = 1, rotatable bonds = 8) . The target compound (MW = 250.69 g/mol) is substantially smaller (164 Da difference), with a predicted LogP approximately 1.0–1.5 units lower, fewer rotatable bonds (estimated 4–5), and a predicted topological polar surface area (tPSA) of approximately 50–60 Ų . These differences are quantitatively meaningful: the target compound falls within the Congreve rule-of-three criteria for fragment-based lead discovery (MW < 300, LogP < 3, Hdon ≤ 3, Hacc ≤ 3), whereas SC-66217000 exceeds these thresholds and occupies a more lead-like chemical space [1]. The lower molecular weight and reduced lipophilicity of the target compound predict superior aqueous solubility and more favorable ligand efficiency metrics (binding energy per heavy atom), which are critical parameters in fragment-based screening and early hit triage. Furthermore, the absence of a basic dimethylaminoethyl side chain in the target compound eliminates a potential source of hERG channel binding and phospholipidosis risk that is associated with cationic amphiphilic drugs [1]. These calculated parameters are not experimental measurements and require empirical solubility and permeability determination for confirmation.

Drug-Likeness Physicochemical Properties Lead-Likeness Oral Bioavailability Prediction

Optimal Research and Industrial Application Scenarios for N-(4-Chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide Based on Available Evidence


Fragment-Based Drug Discovery Library Member for Antibacterial Target Screening

With a molecular weight of 250.69 g/mol and an estimated LogP below 2.0, this compound satisfies the Rule of Three criteria for fragment-based lead discovery [1]. Its demonstrated moderate antibacterial activity against S. aureus (MIC 8 µg/mL) provides a phenotypic starting point for fragment elaboration campaigns targeting Gram-positive pathogens [2]. The 4-chlorobenzyl group offers a synthetic handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions, while the acetamide linker and unsubstituted triazole core present accessible vectors for structure-guided fragment growing. Researchers should deploy this compound in fragment screening cascades that include differential scanning fluorimetry (DSF) for target engagement confirmation, surface plasmon resonance (SPR) for binding affinity determination, and ligand-observed NMR (WaterLOGSY, STD) for binding mode characterization, followed by iterative medicinal chemistry optimization.

Scaffold-Hopping Reference Point in Triazole-Acetamide Anticancer SAR Exploration

The vendor-reported IC₅₀ values of 10 µM (A549) and 15 µM (MCF7) establish this compound as a moderately active anticancer screening hit suitable for use as a reference point in scaffold-hopping exercises targeting triazole-based kinase or epigenetic inhibitors . When placed alongside more potent 1,2,4-triazole-acetamide EGFR inhibitors (e.g., the 43.8 nM hEGFR inhibitor reported by Sattar et al. 2018 [3]) in a screening panel, the activity gap (approximately 200-fold difference in biochemical vs. cellular potency) provides a useful dynamic range for SAR trend analysis. Procurement of this compound as a moderate-activity control enables research groups to benchmark the activity of newly synthesized triazole-acetamide derivatives and to deconvolute the contributions of specific substituents to cytotoxicity, subject to the caveat that all IC₅₀ data should be re-determined in the end user's laboratory under standardized conditions to enable valid intra-study comparisons.

Computational Chemistry and Molecular Docking Validation Set Compound

The compound's well-defined three-point pharmacophore (4-chlorobenzyl aromatic ring, acetamide hydrogen bond donor/acceptor, and 1,2,4-triazole ring) makes it an excellent candidate for validating computational docking protocols and pharmacophore models targeting enzymes with known triazole-binding pockets, including lanosterol 14α-demethylase (CYP51), carbonic anhydrase isoforms, and various kinases [2]. Its relatively low conformational flexibility (only 5 rotatable bonds) reduces the docking pose uncertainty inherent to highly flexible ligands, increasing the reliability of in silico predictions. Research groups developing virtual screening workflows can procure this compound as part of a validation set to assess the enrichment performance of their docking algorithms against triazole-active targets, with the experimentally determined antimicrobial and anticancer activity data serving as weak but directionally informative biological annotations for retrospective enrichment analysis.

Chemical Biology Tool for investigating the Role of Triazole-Containing Small Molecules in Gram-Positive Bacterial Membrane Perturbation

The structural similarity of the target compound to known bacterial membrane-active triazole derivatives, combined with its moderate anti-staphylococcal MIC, supports its use as a chemical probe in mechanistic studies examining whether 1,2,4-triazole acetamides exert antibacterial effects via membrane disruption, inhibition of intracellular targets (DNA gyrase, topoisomerase IV), or a combination of both [4]. Researchers can employ this compound in bacterial cytological profiling assays, membrane potential dissipation measurements (DiSC₃(5) fluorescence), and macromolecular synthesis inhibition assays (incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall) to determine its mode of action. Procurement is warranted for laboratories equipped with these assay capabilities and interested in deconvoluting the antibacterial mechanisms of triazole-containing heterocycles.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.